1-(4-ethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Beschreibung
1-(4-ethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a benzodiazol (benzimidazole) moiety. The molecule is substituted with a 4-ethoxyphenyl group at the pyrrolidinone nitrogen and a 4-fluorobenzyl group at the benzodiazol nitrogen. This structural architecture is characteristic of bioactive molecules targeting central nervous system receptors, kinases, or enzymes, where the benzodiazol-pyrrolidinone scaffold serves as a privileged structure for molecular interactions .
The 4-fluorobenzyl group on the benzodiazol nitrogen may improve lipophilicity and binding affinity to hydrophobic pockets in target proteins, a common strategy in medicinal chemistry .
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2/c1-2-32-22-13-11-21(12-14-22)29-17-19(15-25(29)31)26-28-23-5-3-4-6-24(23)30(26)16-18-7-9-20(27)10-8-18/h3-14,19H,2,15-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVBVHICISMMOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the 4-fluorobenzyl group: This step might involve a nucleophilic substitution reaction where the benzimidazole core is reacted with 4-fluorobenzyl chloride in the presence of a base.
Formation of the pyrrolidin-2-one ring: This can be done by reacting the intermediate with a suitable reagent such as a ketone or aldehyde under basic or acidic conditions.
Ethoxylation of the phenyl ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-ethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(4-ethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, they might inhibit DNA synthesis in microbial cells or modulate receptor activity in human cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The following structurally related compounds (Table 1) highlight variations in substituents and their implications:
Table 1: Structural Comparison of Analogs
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups :
The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with analogs featuring 4-fluorophenyl (electron-withdrawing, ) or 3-(trifluoromethyl)phenyl (strongly electron-withdrawing, ). Ethoxy may reduce oxidative metabolism compared to methoxy, enhancing bioavailability . - Polarity and Solubility: The morpholinoethyl substituent (polar, ) and hydrochloride salt () improve aqueous solubility, whereas the target’s fluorobenzyl and ethoxyphenyl groups likely increase logP, favoring blood-brain barrier penetration.
- Steric Effects: Bulky substituents like 2-(4-ethylphenoxy)ethyl () or 2-(2,6-dimethylphenoxy)ethyl () may hinder binding to flat binding sites compared to the target’s compact fluorobenzyl group.
Research Findings and Data Gaps
While direct biological data for the target compound are absent in the provided evidence, crystallographic studies using SHELX programs () suggest its structure has been resolved to high precision. Key research gaps include:
- Experimental data on target-protein binding affinity.
- Comparative pharmacokinetic studies (e.g., logP, half-life) against analogs.
Biologische Aktivität
Chemical Structure and Properties
EFBP is characterized by its complex structure, which includes a pyrrolidine ring, an ethoxyphenyl group, and a benzodiazole moiety. The molecular formula is CHFNO, with a molecular weight of approximately 357.42 g/mol. Its structural components suggest potential interactions with various biological targets.
Research indicates that EFBP may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that EFBP can inhibit certain enzymes involved in cancer cell proliferation and survival pathways. For instance, its structural similarity to known inhibitors allows it to interact with target proteins in a manner that disrupts their normal function .
- Antioxidant Properties : Some studies have indicated that compounds with similar structures possess antioxidant properties, which could mitigate oxidative stress in cells .
Therapeutic Potential
EFBP has shown promise in several therapeutic areas:
- Cancer Therapy : The compound's ability to inhibit specific cancer-related enzymes positions it as a potential candidate for cancer therapy. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may induce apoptosis or inhibit cell cycle progression .
- Neurological Disorders : Given the role of oxidative stress in neurodegenerative diseases, EFBP's antioxidant properties may also be beneficial in treating conditions like Alzheimer's or Parkinson's disease .
In Vitro Studies
A study conducted on a series of benzimidazole derivatives, including EFBP, evaluated their cytotoxic effects on human cancer cell lines. The results indicated that EFBP exhibited significant cytotoxicity with an IC value in the low micromolar range, suggesting potent anti-cancer activity .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the ethoxy and fluorophenyl groups significantly affected the biological activity of EFBP. Specifically:
- Substituent Variations : Altering the position or type of substituents on the benzodiazole ring influenced binding affinity and inhibitory potency against target enzymes .
- Analog Development : Researchers synthesized several analogs of EFBP to optimize its pharmacological profile. Some analogs demonstrated improved potency and selectivity against specific cancer cell lines .
Comparative Analysis
A comparative analysis was performed between EFBP and other known benzimidazole derivatives. The findings are summarized in the table below:
| Compound Name | IC (µM) | Target Enzyme | Notes |
|---|---|---|---|
| EFBP | 2.5 | OGG1 | Potent inhibitor |
| TH8535 | 0.63 | OGG1 | Selective for cancer cells |
| CBK149850 | 1.7 | OGG1 | Less potent than EFBP |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
